

An In-depth Technical Guide to the Polyene Antifungal Agent Amphotericin B

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Compound of Interest

Compound Name: Antifungal agent 105

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Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of invasive fungal infections for over six decades.^[1] Isolated from *Streptomyces nodosus* in 1955, its broad spectrum of activity and fungicidal nature have established it as a critical therapeutic option, particularly for life-threatening systemic mycoses.^{[2][3]} Despite the development of newer antifungal agents, Amphotericin B, especially in its lipid-based formulations, remains a "gold standard" for many severe fungal diseases.^{[4][5]} This technical guide provides a comprehensive overview of Amphotericin B, focusing on its mechanism of action, quantitative in vitro activity, clinical efficacy, and key experimental protocols.

Mechanism of Action

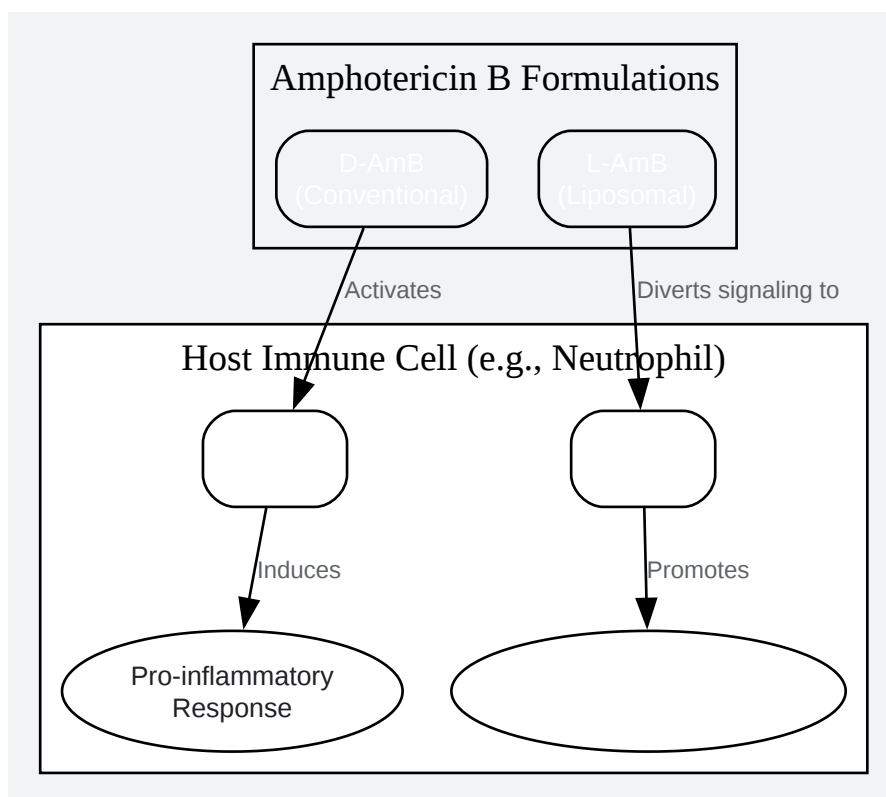
The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.^{[6][7]} This interaction leads to the formation of transmembrane channels or pores. The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, causing the leakage of essential intracellular components, such as monovalent cations (K^+ , Na^+ , H^+ , and Cl^-), which ultimately leads to fungal cell death.^{[1][2]} ^[7] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.^{[1][2][7]}

Recent evidence suggests that in addition to pore formation, Amphotericin B may also induce oxidative damage to fungal cells by generating free radicals, further contributing to its fungicidal activity.[1][3] Furthermore, it has been shown to have an immunomodulatory effect by stimulating phagocytic cells, which aids in the clearance of fungal infections.[1][3]

Caption: Primary mechanisms of action of Amphotericin B against fungal cells.

Host Cell Signaling Interactions

Amphotericin B's interaction with host cells contributes to both its therapeutic and toxic effects. It can stimulate immune responses through interactions with Toll-like receptors (TLRs) on host immune cells.[8][9] Specifically, conventional Amphotericin B deoxycholate (D-AmB) has been shown to activate pro-inflammatory signaling via TLR2. In contrast, liposomal formulations of Amphotericin B (L-AmB) appear to divert this signaling towards TLR4, which may activate antifungal mechanisms while attenuating the pro-inflammatory response, potentially explaining the reduced infusion-related toxicity of L-AmB.[9]



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Caption: Differential host cell signaling by Amphotericin B formulations.

Quantitative Data

In Vitro Antifungal Activity

Amphotericin B demonstrates potent in vitro activity against a wide range of clinically significant fungi. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency. The following tables summarize representative MIC data for different Amphotericin B formulations against various fungal species.

Table 1: In Vitro Activity of Amphotericin B Deoxycholate (D-AmB) and Liposomal Amphotericin B (L-AmB) against Clinical Yeast Isolates[\[10\]](#)

Fungal Species	No. of Isolates	Formulation	Mean MIC (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	300	D-AmB	0.39	0.25	1
		L-AmB	0.31		
Candida parapsilosis	100	D-AmB	0.38	0.25	1
		L-AmB	0.35		
Candida krusei	50	D-AmB	1.27	1	2
		L-AmB	1.13		
All Isolates	604	D-AmB	0.48	0.25	1
L-AmB	0.42	0.25	1		

Table 2: MIC Ranges of Amphotericin B against Pathogenic Molds[\[11\]](#)

Fungal Species	No. of Isolates	MIC Range (µg/mL)
Aspergillus fumigatus	2987	0.12 - 4
Aspergillus flavus	436	0.25 - 8
Aspergillus niger	228	0.25 - 4
Aspergillus terreus	239	0.5 - 8
Fusarium solani	134	0.5 - 16
Rhizopus arrhizus	98	0.06 - 2

Clinical Efficacy

The clinical efficacy of Amphotericin B has been demonstrated in numerous studies for a variety of invasive fungal infections. Response rates can vary depending on the fungal pathogen, host immune status, and the specific formulation used.

Table 3: Clinical Response Rates of Amphotericin B Formulations in Invasive Fungal Infections

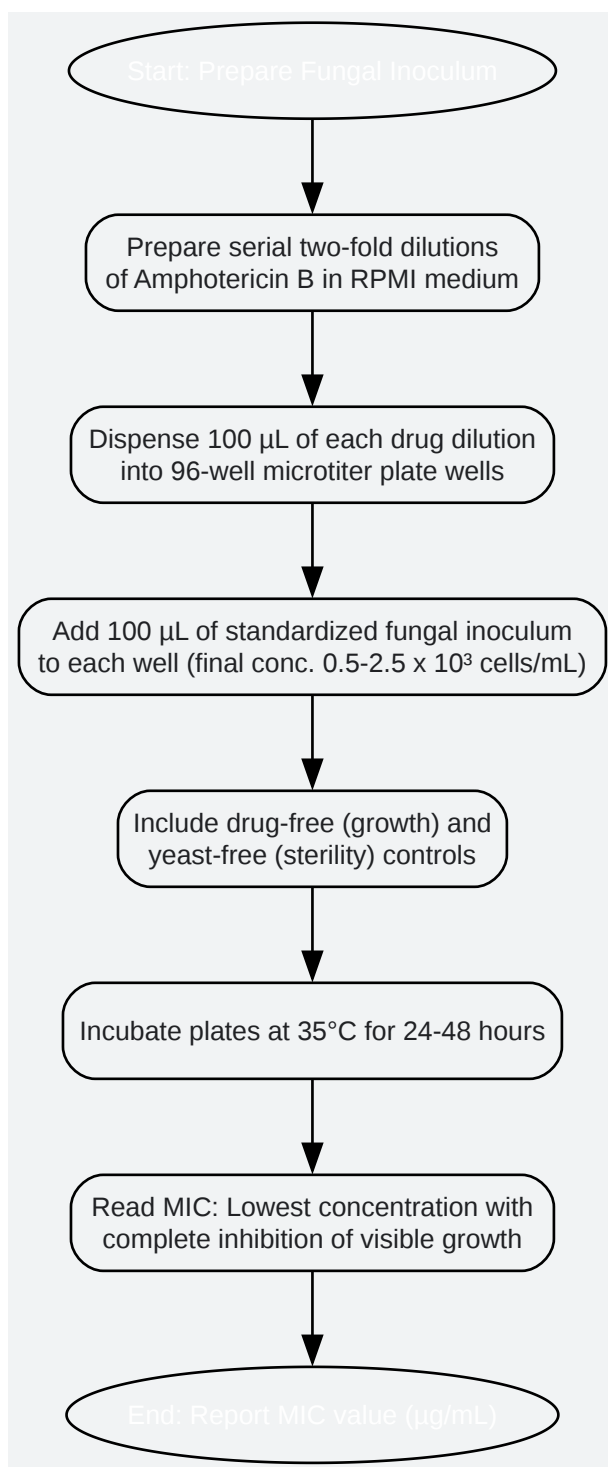
Indication	Formulation	No. of Patients	Clinical Response Rate	Reference
Invasive Aspergillosis	ABLC	130	42%	[12]
Disseminated Candidiasis	ABLC	42	67%	[12]
Zygomycosis	ABLC	24	71%	[12]
Fusariosis	ABLC	11	82%	[12]
Invasive Aspergillosis	ABCD	N/A	49%	[4]
Candidiasis	ABCD	N/A	70%	[4]
Aspergillosis (preliminary)	L-AmB	N/A	66%	[4]
Candidiasis (preliminary)	L-AmB	N/A	81%	[4]

ABLC: Amphotericin B Lipid Complex; ABCD: Amphotericin B Colloidal Dispersion; L-AmB: Liposomal Amphotericin B.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI M27-A3/M38-A2)

This is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.



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